molecular formula C3H7NS B045257 Thietan-3-amine CAS No. 128861-76-7

Thietan-3-amine

Cat. No. B045257
M. Wt: 89.16 g/mol
InChI Key: GNWIATZLVXZUEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of thietanes, including Thietan-3-amine, employs various methods such as nucleophilic thioetherifications, photochemical [2+2] cycloadditions, ring expansions, and contractions, along with nucleophilic cyclizations. These methods highlight the versatility in constructing the thietane backbone and its derivatives, providing a foundation for further functionalization towards Thietan-3-amine (Xu, 2020). Moreover, the ring expansion of thiiranes to thietanes via reactions with trimethyloxosulfonium iodide demonstrates an efficient approach to prepare thietanes from readily available thiiranes, laying the groundwork for the synthesis of Thietan-3-amine derivatives (Dong & Xu, 2017).

Molecular Structure Analysis

The molecular structure of thietanes, by extension Thietan-3-amine, is characterized by their four-membered cyclic framework incorporating a sulfur atom. This unique structure contributes to their distinct chemical properties and reactivity. For instance, the structure-directing effects of amines in the synthesis of thiostannates reveal the impact of molecular structure on the formation and properties of sulfur-containing compounds (Filsø et al., 2017).

Chemical Reactions and Properties

Thietan-3-amines participate in a variety of chemical reactions due to their reactive cyclic sulfur-containing structure. They undergo ring expansion, nucleophilic and electrophilic ring opening, and subsequent cyclization to generate a range of heterocyclic compounds. The reactivity of β-thiolactones and β-lactones towards ring-opening by thiols and amines showcases the comparative reactivity and potential transformations of thietane derivatives (Noel, Delpech, & Crich, 2012).

Physical Properties Analysis

The physical properties of Thietan-3-amine derivatives, including solubility, melting point, and boiling point, are influenced by their molecular structure and substituents. These properties are crucial for their application in synthesis and pharmaceutical formulations. The study of thietanes and their derivatives provides insights into the influence of the four-membered ring structure on physical properties.

Chemical Properties Analysis

Thietan-3-amines exhibit unique chemical properties owing to their cyclic structure and the presence of an amine group. Their reactivity includes participation in nucleophilic substitution, electrophilic addition, and ring expansion reactions, making them valuable intermediates in organic synthesis. The ring expansion reactions of thiiranes and thietanes further elucidate their chemical versatility, providing pathways to larger heterocycles (Xu, 2015).

Scientific Research Applications

  • Photolyase Models : Thietanes, a class including Thietan-3-amine, serve as models for (6-4) photolyases, which are enzymes involved in DNA repair. They are efficiently cleaved by reduced and deprotonated flavin, but their lack of repair may be attributed to binding issues (Friedel, Cichon, & Carell, 2005).

  • Bioisosteres in Drug Development : Compounds like Oxetan-3-ol and Thietan-3-ol, including their derivatives, have shown promise as potential bioisosteres of the carboxylic acid moiety. This suggests potential applications in developing new anti-inflammatory drugs and cyclooxygenase inhibitors (Lassalas et al., 2017).

  • Ophthalmic Drug Films : In the field of ophthalmology, drug films containing derivatives of Thietan-3-amine have been effective in stimulating corneal regeneration and reducing edema and turbidity in chemical burns (Gabdrakhmanova, Meshcheryakova, Kildiyarov, & Kurbanov, 2022).

  • Catalysis : Thietan-3-amine derivatives have been used in catalysis. For instance, a chiral primary amine-thiourea catalyst promoted the conjugate addition of ketones to nitroalkenes with high diastereoselectivity (Huang & Jacobsen, 2006).

  • Synthetic Chemistry : Recent advancements in synthetic methods for thietanes and their derivatives have improved efficiency, providing new strategies for the preparation of pharmaceutical core and biological compounds (Xu, 2020).

  • Gold Recovery : Amin-mercaptan containing resins, involving Thietan-3-amine derivatives, have shown high efficiency in recovering gold(III) from acidic media, with elution efficiency reaching up to 90-98% using thiourea (Donia, Atia, & Elwakeel, 2005).

  • Electronics and Catalysis : Hybrid thiometallate materials, such as thioantimonates and thiostannates, which may include Thietan-3-amine derivatives, demonstrate potential for applications in electronics, photovoltaics, and catalysis (Seidlhofer, Pienack, & Bensch, 2010).

Safety And Hazards

Thietan-3-amine is classified as dangerous according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements associated with it are H226, H302, H312, H314, H332, and H335 . These indicate that the compound is flammable, harmful if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation .

properties

IUPAC Name

thietan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NS/c4-3-1-5-2-3/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWIATZLVXZUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80561987
Record name Thietan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

89.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thietan-3-amine

CAS RN

128861-76-7
Record name Thietan-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80561987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name thietan-3-amine
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Synthesis routes and methods

Procedure details

An autoclave was charged with 3-pyridinium-thietane p-toluenesulfonate (1 g) and ammonia in methanol (7M, 20 ml). The apparatus was closed and placed in a pre-heated oil bath at 180° C. for 30 min (pressure 15 bar). The reaction mixture was cooled to room temperature then in ice bath. The yellow solution was concentrated under reduced pressure to afford the title product alongside ammonium tosylate (800 mg, NMR ratio 1:2 thietanamine:ammonium tosylate). 1H-NMR (400 MHz, DMSO-d6): 3.18 (dt, 2H), 3.36 (br s, 2H), 3.41 (dt, 2H), 4.50 (quint., 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
J Cassayre, T Smejkal, J Blythe, P Hoegger… - Recent Highlights in the …, 2021 - Elsevier
… Interestingly our discovery journey in the isoxazoline insecticides class also started by a chemical serendipity originating from our 1,2-diamide research activities, where thietan-3-amine …
Number of citations: 14 www.sciencedirect.com
C Liu, Y Nan, Z Xia, K Gu, C Chen, X Dong, D Ju… - Bioorganic & Medicinal …, 2020 - Elsevier
… The substitution of nitro compound 7 with thietan-3-amine generated thietane derivative (10). After oxidation with IBX or m-CPBA and hydrolysis with NaOH, the target compounds 2a …
Number of citations: 11 www.sciencedirect.com

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